N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea
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Overview
Description
N,N’-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea is a compound that features a unique structure incorporating imidazole rings and urea functionalities. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea typically involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate thiol and urea derivatives . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the desired product. Common methods include the Debus-Radiszewski synthesis and the use of polar solvents to improve the pharmacokinetic parameters of the imidazole-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include imidazolones, imidazolines, and various substituted imidazole derivatives .
Scientific Research Applications
N,N’-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions and active sites of enzymes, modulating their activity. The compound can also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
N,N’-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea is unique due to its dual imidazole and urea functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
65419-12-7 |
---|---|
Molecular Formula |
C11H20N6OS2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethyl]urea |
InChI |
InChI=1S/C11H20N6OS2/c18-9(12-5-7-19-10-14-1-2-15-10)13-6-8-20-11-16-3-4-17-11/h1-8H2,(H,14,15)(H,16,17)(H2,12,13,18) |
InChI Key |
WWNAOVOSAAGIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCCNC(=O)NCCSC2=NCCN2 |
Origin of Product |
United States |
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